molecular formula C9H11ClMgO2 B008974 3,4-Dimethoxybenzylmagnesium chloride CAS No. 108071-30-3

3,4-Dimethoxybenzylmagnesium chloride

Cat. No. B008974
M. Wt: 210.94 g/mol
InChI Key: BOFBWQHYPPKCDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxybenzylmagnesium chloride is a chemical compound with the molecular formula C9H11ClMgO2 and a molecular weight of 210.94 . It is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxybenzylmagnesium chloride consists of a benzene ring substituted with two methoxy groups and a benzylmagnesium chloride group .


Physical And Chemical Properties Analysis

3,4-Dimethoxybenzylmagnesium chloride is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

  • Protecting Groups in Organic Synthesis : The 3,4-dimethoxybenzyl group has been identified as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, which can be efficiently removed using specific reagents like 2,3-dichloro 5,6-dicyanobenzoquinone (DDQ) (Grunder-Klotz & Ehrhardt, 1991). It also serves as a protective group for the 2′-hydroxyl group in oligoribonucleotide synthesis, preserving the integrity of glycosidic bonds (Takaku, Ito, & Imai, 1986).

  • Photochemistry of Arylmethyl Substrates : Studies on derivatives of 3,5-dimethoxybenzyl have revealed their minor role in the overall photochemistry of arylmethyl substrates, highlighting the nuanced behavior of these compounds under photolytic conditions (DeCosta et al., 2000).

  • Synthesis of Organic Compounds : Research shows the potential of 3,4-dimethoxybenzyl derivatives in synthesizing various organic compounds. For instance, the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane through free-radical processes illustrates the compound's versatility in organic synthesis (Bansal et al., 1983).

  • Polymerizations and Macromers : The compound has been used as an initiator for polymerizations, contributing to the synthesis of macromers and polymeric materials, showcasing its utility in polymer chemistry (Hatada et al., 1986).

  • Synthesis of Alkaloids : It's instrumental in the synthesis of alkaloids, as demonstrated in the efficient synthesis of the isoquinoline alkaloid norlaudanosine (Hajipour & Hantehzadeh, 2000).

properties

IUPAC Name

magnesium;4-methanidyl-1,2-dimethoxybenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Mg/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFBWQHYPPKCDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxybenzylmagnesium chloride
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxybenzylmagnesium chloride
Reactant of Route 3
Reactant of Route 3
3,4-Dimethoxybenzylmagnesium chloride
Reactant of Route 4
Reactant of Route 4
3,4-Dimethoxybenzylmagnesium chloride
Reactant of Route 5
Reactant of Route 5
3,4-Dimethoxybenzylmagnesium chloride
Reactant of Route 6
Reactant of Route 6
3,4-Dimethoxybenzylmagnesium chloride

Citations

For This Compound
6
Citations
AR Hajipour, M Hantehzadeh - … , Sulfur, and Silicon and the Related …, 2000 - Taylor & Francis
The addition of the lithium carbanion of (R)-(+)-3,4-dimethoxybenzyl 2-methoxy-1-naphthyl sulfoxide 3 to cyclic nitrone 4, under kinetically controlled conditions gave isoquinoline …
Number of citations: 17 www.tandfonline.com
JJ Youte, D Barbier, A Al-Mourabit… - The Journal of …, 2004 - ACS Publications
Potassium ferricyanide oxidation of salt 1 gave isoquinolinone 7 whose treatment with Grignard reagents resulted in a high-yield formation of substituted isoquinolinium salts 5. The …
Number of citations: 36 pubs.acs.org
KW Bentley - Natural product reports, 2006 - pubs.rsc.org
Covering: July 2004 to June 2005. Previous review: Nat. Prod. Rep., 2005, 22, 249 This review covers β-phenylethylamines and isoquinoline alkaloids derived from them, including …
Number of citations: 479 pubs.rsc.org
MM Weiss, T Williamson, S Babu-Khan… - Journal of medicinal …, 2012 - ACS Publications
A series of potent hydroxyethyl amine (HEA) derived inhibitors of β-site APP cleaving enzyme (BACE1) was optimized to address suboptimal pharmacokinetics and poor CNS …
Number of citations: 60 pubs.acs.org
M Chrzanowska, A Grajewska… - Chemical …, 2016 - ACS Publications
In the past decade, the asymmetric synthesis of chiral nonracemic isoquinoline alkaloids, a family of natural products showing a wide range of structural diversity and biological and …
Number of citations: 290 pubs.acs.org
DA Burnett - 1986 - search.proquest.com
Conformational effects on the oxidation of benzyl tetrahydroisoquinolines to morphinane and aporphine alkaloids have been examined. Substrates in which the benzyl group is forced …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.